1-Naphthalenesulfonyl chloride, 8-chloro-

説明

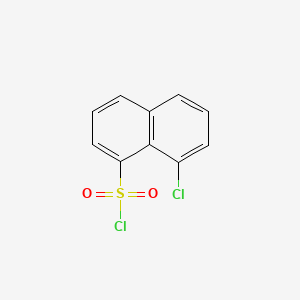

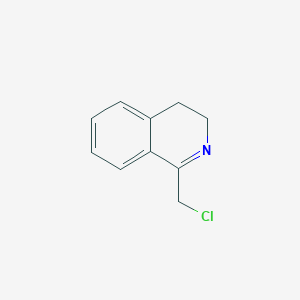

“1-Naphthalenesulfonyl chloride, 8-chloro-” is a chemical compound with the CAS Number: 82-74-6 . It has a molecular weight of 261.13 and its IUPAC name is 8-chloro-1-naphthalenesulfonyl chloride . The compound is solid in physical form .

Molecular Structure Analysis

The Inchi Code for “1-Naphthalenesulfonyl chloride, 8-chloro-” is1S/C10H6Cl2O2S/c11-8-5-1-3-7-4-2-6-9 (10 (7)8)15 (12,13)14/h1-6H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“1-Naphthalenesulfonyl chloride, 8-chloro-” is a solid at room temperature . The compound should be stored at room temperature .科学的研究の応用

Fluorescent Probes for Kinetic Studies

1-Naphthalenesulfonyl derivatives have been employed as bifunctional fluorescent probes for kinetic studies. For instance, 1,5-Naphthalenedisulfonyl dichloride serves as a useful probe, reacting stepwise with butylamine to produce a nonfluorescent monosulfonamide and a fluorescent disulfamide. This process allows for the determination of rate constants, highlighting the compound's utility in examining reaction kinetics through fluorescence (Okamoto, Toyoshima, & Mita, 1983).

Environmental Pollutants

Chlorinated naphthalenes, including 1-Naphthalenesulfonyl chloride derivatives, are recognized as persistent global environmental pollutants. These compounds, due to their planar structure, can mediate toxicity through the aryl hydrocarbon receptor-mediated mechanism, indicating the importance of studying their environmental impact and behavior (Falandysz, 1998).

Conformational Studies

The conformational properties of naphthalene sulfonyl derivatives, including 1,5-Naphthalenedisulfonylchloride, have been explored through combined gas-phase electron diffraction and mass spectrometry. Such studies reveal multiple conformers and offer insight into the geometric parameters and barriers to internal rotation of sulfonyl chloride groups, contributing to our understanding of the structural rigidity and physicochemical characteristics of these compounds (Petrov et al., 2017).

Enhanced Synthesis of 1-Naphthol

Directed evolution techniques have been applied to enhance the activity of enzymes for the oxidation of naphthalene to 1-naphthol, demonstrating the potential of 1-Naphthalenesulfonyl chloride derivatives in facilitating chemical manufacturing processes and environmental restoration through green chemistry (Canada et al., 2002).

Antibacterial Agents

Synthetic derivatives of 1-Naphthalenesulfonyl chloride have been investigated for their antibacterial properties. For example, N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, synthesized from naphthalen-1-amine and 4-methylbenzenesulfonyl chloride, exhibit potent antibacterial activity, highlighting the compound's relevance in developing new antibacterial agents (Abbasi et al., 2015).

Safety and Hazards

作用機序

Target of Action

The primary target of 8-Chloronaphthalene-1-sulfonyl chloride is the aromatic ring of organic compounds . The compound interacts with the carbon atoms of the aromatic ring, which are involved in electrophilic aromatic substitution reactions .

Mode of Action

8-Chloronaphthalene-1-sulfonyl chloride acts as an electrophile in its interaction with its targets . It undergoes a polar, stepwise process, where it attacks the carbon atoms of the aromatic ring to form a cationic intermediate . This reaction is similar to electrophilic addition reactions to alkenes .

Biochemical Pathways

The action of 8-Chloronaphthalene-1-sulfonyl chloride affects the electrophilic aromatic substitution pathway . The compound’s interaction with the aromatic ring leads to the formation of a cationic intermediate, which then loses a proton from the sp3-hybridized carbon . The electron pair of this C-H bond then becomes part of the aromatic pi-electron system .

Result of Action

The result of the action of 8-Chloronaphthalene-1-sulfonyl chloride is the formation of a substitution product of the aromatic compound . This occurs after the loss of a proton from the cationic intermediate, leading to the regeneration of the aromatic ring .

特性

IUPAC Name |

8-chloronaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORJISAOMPPPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

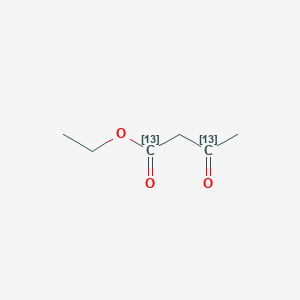

C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481416 | |

| Record name | 1-Naphthalenesulfonyl chloride, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloronaphthalene-1-sulfonyl chloride | |

CAS RN |

82-74-6 | |

| Record name | 1-Naphthalenesulfonyl chloride, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Trimethylsilyl)-2-propynyl]phthalimide](/img/structure/B1625684.png)